2-(2-fluorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
CAS No.: 946377-52-2
Cat. No.: VC4316792
Molecular Formula: C22H19FN4O2
Molecular Weight: 390.418
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946377-52-2 |
|---|---|
| Molecular Formula | C22H19FN4O2 |
| Molecular Weight | 390.418 |
| IUPAC Name | 2-(2-fluorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
| Standard InChI | InChI=1S/C22H19FN4O2/c1-15-6-8-16(9-7-15)21(28)26-10-12-27(13-11-26)22-19(14-24)25-20(29-22)17-4-2-3-5-18(17)23/h2-9H,10-13H2,1H3 |
| Standard InChI Key | DIOMLWMBASDXNH-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4F)C#N |
Introduction
The compound 2-(2-fluorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a complex organic molecule that belongs to the oxazole class of heterocyclic compounds. Oxazoles are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties . This specific compound incorporates a fluorophenyl group and a piperazinyl moiety, which are common in pharmaceuticals due to their ability to interact with biological targets.
Chemical Formula and Molecular Weight
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Chemical Formula: CHFNO
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Molecular Weight: Approximately 390.4 g/mol, as reported for similar oxazole derivatives .
Synthesis
The synthesis of such compounds typically involves the condensation of appropriate precursors, such as fluorophenyl derivatives and piperazine-based compounds, with oxazole-forming reagents. The specific synthesis route may involve multiple steps, including alkylation, acylation, and cyclization reactions.
Biological Activities
Oxazole derivatives have been explored for various biological activities, including antiviral and anticancer effects. The incorporation of a fluorophenyl group and a piperazinyl moiety could enhance the compound's ability to interact with specific biological targets, potentially leading to therapeutic applications.
Data Table: Comparison of Related Compounds
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